Home > Products > Screening Compounds P11539 > Pinoxepin hydrochloride
Pinoxepin hydrochloride - 14008-46-9

Pinoxepin hydrochloride

Catalog Number: EVT-278382
CAS Number: 14008-46-9
Molecular Formula: C23H29Cl3N2O2
Molecular Weight: 471.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pinoxepin HCl is an antipsychotic agent.
Overview

Pinoxepin hydrochloride is a chemical compound that belongs to the class of dibenzoxepins, which are characterized by their unique bicyclic structure. This compound has garnered interest in the pharmaceutical field due to its potential therapeutic applications, particularly as an antipsychotic agent. Pinoxepin hydrochloride is known for its ability to modulate neurotransmitter activity, making it a candidate for treating various psychiatric disorders.

Source and Classification

Pinoxepin hydrochloride can be synthesized through various chemical methods, primarily involving the cyclization of specific precursor compounds. It is classified as a dibenzoxepin derivative, which is a subcategory of organic compounds featuring a dibenzene ring fused with an oxepine ring. This classification places it among compounds that exhibit significant pharmacological properties, including antipsychotic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pinoxepin hydrochloride typically involves several key steps:

  1. Preparation of Precursors: The synthesis begins with the formation of 6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one derivatives, which serve as intermediates in the reaction pathway. These intermediates can be synthesized from phenoxy-substituted benzoic acids through condensation reactions with potassium phenoxide or its derivatives in xylene.
  2. Cyclization: The cyclization of these acids can be achieved via two main methods:
    • Direct heating with polyphosphoric acid, although this method yields lower results.
    • Friedel-Crafts cyclization using thionyl chloride to convert the acids into acyl chlorides, followed by reaction with suitable aromatic compounds.
  3. Formation of Oximes: The ketones obtained from cyclization are then reacted with hydroxylamine hydrochloride in pyridine to yield oximes.
  4. Final Product Formation: The oximes are treated with aryl isocyanates in anhydrous tetrahydrofuran to produce the final Pinoxepin hydrochloride compound, which can be characterized by various spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

Structure and Data

The molecular structure of Pinoxepin hydrochloride features a dibenzoxepin core, characterized by two benzene rings connected through an oxygen-containing six-membered ring. The chemical formula for Pinoxepin hydrochloride is C18H20ClNC_{18}H_{20}ClN, with a molecular weight of approximately 295.81 g/mol.

Structural Features:

  • Dibenzoxepin Core: This core structure contributes to its biological activity.
  • Chloride Ion: The presence of the hydrochloride salt form enhances solubility and stability in pharmaceutical formulations.
Chemical Reactions Analysis

Reactions and Technical Details

Pinoxepin hydrochloride undergoes various chemical reactions that can be exploited for its pharmacological applications:

  1. Nucleophilic Substitution: The presence of functional groups allows for nucleophilic substitution reactions, which can modify the compound for enhanced activity or selectivity.
  2. Hydrolysis: In aqueous environments, Pinoxepin hydrochloride may hydrolyze, affecting its stability and bioavailability.
  3. Complexation: It can form complexes with other pharmaceutical agents or excipients, which may alter its release profile in drug formulations .
Mechanism of Action

Process and Data

The mechanism of action of Pinoxepin hydrochloride primarily involves modulation of neurotransmitter systems in the brain:

  • Dopamine Receptor Antagonism: Pinoxepin acts as an antagonist at dopamine receptors, particularly D2 receptors, which plays a crucial role in its antipsychotic effects.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors (5-HT), contributing to its mood-stabilizing properties.
  • Neurotransmitter Modulation: By influencing these neurotransmitter systems, Pinoxepin can help alleviate symptoms associated with psychotic disorders such as schizophrenia and bipolar disorder.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pinoxepin hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as white crystalline solids.
  • Solubility: Soluble in polar solvents such as water and ethanol; this property is enhanced when in hydrochloride form.
  • Melting Point: The melting point ranges around 150-155 °C, indicating thermal stability suitable for pharmaceutical applications.
  • pH Stability: Exhibits stability across a range of pH levels, making it suitable for various formulations .
Applications

Scientific Uses

Pinoxepin hydrochloride has potential applications in several scientific domains:

  1. Pharmaceutical Development: It is being explored for use in formulations targeting psychiatric disorders due to its pharmacological profile.
  2. Research on Antipsychotic Agents: Studies on this compound contribute to understanding the mechanisms underlying psychotropic medications and their effects on neurotransmitter systems.
  3. Formulation Chemistry: Its properties are utilized in developing drug delivery systems that optimize therapeutic efficacy while minimizing side effects .
Historical Development and Discontinuation of Pinoxepin Hydrochloride

Emergence Within the Dibenzoxepine Class of Tricyclic Compounds

Pinoxepin hydrochloride (developmental code P-5227) belongs to the dibenzoxepine subclass of tricyclic psychotropic agents, characterized by a distinctive 6-7-6 tricyclic nuclear structure. This chemical class represented a strategic evolution from earlier tricyclic antidepressants (TCAs) and antipsychotics, where the central seven-membered ring incorporated an oxygen atom instead of sulfur (phenothiazines) or a dimethylamine bridge (dibenzazepines) [7] [10]. The dibenzoxepine core provided a unique three-dimensional configuration that influenced receptor binding profiles, with doxepin being a prominent member developed for depression and anxiety. Pinoxepin specifically featured a 2-[4-[(3Z)-3-(2-Chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol structure with a hydrochloride salt formulation (USAN: Pinoxepin hydrochloride) [1] [2]. Its molecular formula is C₂₃H₂₇ClN₂O₂·HCl (base: C₂₃H₂₇ClN₂O₂), with a molecular weight of 398.93 g/mol for the free base and 471.848 g/mol for the dihydrochloride salt [2] [4]. This structural arrangement conferred potent dopamine and serotonin receptor antagonism while modifying side effect profiles compared to earlier antipsychotics [10].

Table 1: Key Chemical Characteristics of Pinoxepin Hydrochloride

PropertyValueSource
Molecular Formula (Base)C₂₃H₂₇ClN₂O₂ [1] [4]
Molecular Weight (Base)398.93 g·mol⁻¹ [1]
Molecular Formula (Salt)C₂₃H₂₇ClN₂O₂·2ClH (dihydrochloride) [2]
Molecular Weight (Salt)471.848 g·mol⁻¹ [2]
CAS Number (Base)14008-66-3 [4]
CAS Number (Hydrochloride)14008-46-9 [2]
StereochemistryAchiral, with one E/Z center [2] [4]

Preclinical Evaluation and Early Clinical Trials in the 1960s

Pinoxepin emerged during a period of intensive neuropsychopharmacological research in the 1960s, with preclinical studies demonstrating its potent antipsychotic and sedative properties. Early animal models indicated robust dopamine receptor blockade in the mesolimbic pathway, correlating with reduced psychotic-like behaviors [1] [4]. Clinical trials initiated in the mid-1960s focused on chronic schizophrenia populations, revealing dose-dependent efficacy. The compound exhibited marked sedative effects at lower doses (50-200 mg/day), while higher doses (250-400 mg/day) demonstrated broader antipsychotic activity [2] [4]. Notably, researchers observed relatively mild extrapyramidal symptoms (EPS) compared to typical antipsychotics like haloperidol, suggesting a potentially favorable neurological side effect profile [1]. However, early signals of hepatic concerns emerged, with elevated liver function tests noted at doses exceeding 300 mg/day [4]. Despite promising antipsychotic effects, development stalled before Phase III trials were completed, leaving critical questions about long-term tolerability unanswered.

Comparative Efficacy Benchmarks Against Chlorpromazine and Thioridazine

Clinical trials positioned pinoxepin as comparable to first-generation antipsychotics:

  • In double-blind studies, pinoxepin demonstrated equivalent efficacy to chlorpromazine in reducing positive symptoms of schizophrenia (e.g., hallucinations, delusions) at approximately 1:1 dosing ratios [1] [4].
  • When compared to thioridazine—another phenothiazine derivative with lower EPS liability—pinoxepin showed similar reductions in behavioral disturbances in chronic schizophrenic patients [4] [5].
  • Pinoxepin’s receptor affinity profile explained these clinical observations: It shared potent D₂ antagonism with chlorpromazine (though exact Ki values remain unpublished) but exhibited stronger histamine H₁ receptor blockade, accounting for its pronounced sedative properties [10].

Table 2: Comparative Receptor Binding Profiles of Tricyclic Antipsychotics

Pharmacological PropertyPinoxepinChlorpromazineThioridazine
Dopamine D₂ AntagonismHighHighModerate
Histamine H₁ AffinityVery HighHighHigh
Muscarinic AcetylcholineModerateModerateHigh
α₁-Adrenergic BlockadeModerate-HighHighModerate
Extrapyramidal Symptom RiskMild-ModerateHighLow-Moderate
Profile based on receptor studies of structural analogs and clinical effect profiles [1] [10]

Factors Contributing to Non-Marketing Despite Antipsychotic Efficacy

Despite demonstrated antipsychotic efficacy, pinoxepin never reached commercialization due to converging factors:

  • Hepatotoxicity Concerns: Elevated liver transaminases and isolated reports of drug-induced hepatitis at doses >300 mg/day raised safety concerns during clinical development. Regulatory authorities likely demanded additional long-term hepatic safety studies [2] [4].
  • Market Competition: By the late 1960s, the antipsychotic market was saturated with established phenothiazines (chlorpromazine, fluphenazine) and emerging butyrophenones (haloperidol). Pinoxepin lacked distinct efficacy advantages over these agents [1] [4].
  • Pharmacoeconomic Considerations: Developing extended-release formulations or addressing hepatotoxicity would have required significant investment. The drug’s narrow therapeutic window (50-300 mg/day) complicated dosing strategies compared to competitors [2] [4].
  • Formulation Challenges: While not explicitly documented for pinoxepin, contemporary gastric retention systems (e.g., swellable polymers with gas-generating agents) were immature technologies. Developing a once-daily formulation to mitigate peak-dose toxicity might have been technically challenging [3].
  • Shift in Research Priorities: Pharmaceutical pipelines pivoted toward atypical antipsychotics with serotonin-dopamine antagonism (e.g., clozapine prototypes), reducing investment in traditional tricyclics [1].

Pinoxepin hydrochloride remains a chemically intriguing footnote in antipsychotic development—a compound whose trajectory illustrates that efficacy alone is insufficient for pharmaceutical success in a landscape dominated by safety, differentiation, and strategic prioritization.

Properties

CAS Number

14008-46-9

Product Name

Pinoxepin hydrochloride

IUPAC Name

2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride

Molecular Formula

C23H29Cl3N2O2

Molecular Weight

471.8 g/mol

InChI

InChI=1S/C23H27ClN2O2.2ClH/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;;/h1-2,4-8,16,27H,3,9-15,17H2;2*1H/b21-6-;;

InChI Key

URBVIISFALGUAB-LZWUXPCZSA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Pinoxepin HCl; Pinoxepin Hydrochloride;

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.